Diphenyl sulfoxide

Overview

Description

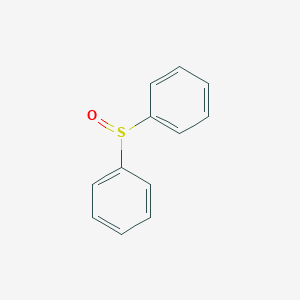

Diphenyl sulfoxide, also known as phenyl sulfoxide or phenylsulfinylbenzene, is an organic compound with the molecular formula C₁₂H₁₀OS. It is a sulfoxide, characterized by a sulfur atom bonded to two phenyl groups and an oxygen atom. This compound is notable for its role in various chemical reactions and its applications in scientific research .

Preparation Methods

Synthetic Routes and Reaction Conditions: Diphenyl sulfoxide can be synthesized through the oxidation of diphenyl sulfide. One common method involves the use of hydrogen peroxide as the oxidizing agent in the presence of trifluoroethanol. The reaction is typically carried out at room temperature, and the product is isolated by precipitation and filtration .

Industrial Production Methods: In industrial settings, this compound is often produced through catalytic oxidation processes. For example, the photocatalytic oxidation of diphenyl sulfide using titanium dioxide polymorphs and hydrogen peroxide has been shown to be effective. This method optimizes the yield and selectivity of the desired sulfoxide .

Chemical Reactions Analysis

Chlorination of Diphenyl Sulfide

The most established method involves oxidizing diphenyl sulfide (Ph₂S) with gaseous chlorine in aqueous media. Key parameters include:

-

Temperature range : 0–100°C (optimal: 10–40°C)

-

Solvents : Optional (e.g., benzene), but water is preferred for higher yields .

-

Stoichiometry : 1 mol Cl₂ per mol Ph₂S to avoid overoxidation to sulfone .

Example Reactions

| Example | Ph₂S (parts) | Water (parts) | Solvent | Cl₂ (parts) | Yield (%) |

|---|---|---|---|---|---|

| 1 | 75 | 75 | None | 35 | 94.7 |

| 2 | 186 | 333 | Benzene | 72 | 91.4 |

| 3 | 93 | 18 | Benzene | 36 | 93.4 |

Catalytic Oxidation to Sulfone

Ph₂SO can be further oxidized to diphenyl sulfone (Ph₂SO₂) under photocatalytic conditions:

-

Catalysts : Zn-doped TiO₂ (Zn-TiO₂) or V-doped TiO₂ (V-TiO₂) .

-

Oxidant : H₂O₂ (30%).

-

Light : UV radiation enhances conversion rates (up to 100% Ph₂S → Ph₂SO₂) .

Performance Comparison

| Catalyst | Conversion (%) | Selectivity to Ph₂SO (%) | Conditions |

|---|---|---|---|

| Zn-TiO₂ | 100 | 99 → 91 (over 2.5 h) | UV + H₂O₂ |

| Anatase TiO₂ | 100 | 99 → 91 (over 2.5 h) | UV + H₂O₂ |

| Rutile TiO₂ | 50 | 67–77 | Dark + H₂O₂ |

Hydroxyl radicals (·OH) and superoxides (O₂⁻) drive the oxidation .

Reduction to Diphenyl Sulfide

Ph₂SO is reversibly reduced to Ph₂S under high-temperature conditions:

-

Reductant : Elemental sulfur (S₈).

-

Isotopic studies : ³⁵S-labeled Ph₂SO retains 75% activity after reduction, indicating C–S bond cleavage and sulfur substitution .

Mechanism

Sulfoxide Transfer Reactions

Ph₂SO participates in stereoselective oxygen-transfer reactions with triflic anhydride (Tf₂O):

-

Applications : Activation of glycosyl donors (e.g., thioglycosides) for stereoselective sulfoxidation .

Mechanistic Insights

-

Isotopic labeling (¹⁸O) confirms oxygen transfer from Ph₂SO to substrates .

-

Thermodynamic control enables axial ↔ equatorial sulfoxide interconversion in oxathiane rings .

Stability and Side Reactions

Scientific Research Applications

Diphenyl sulfoxide has a wide range of applications in scientific research:

Chemistry: It is used as an oxidant and hydroxyl activator in combination with electrophilic reagents.

Medicine: Its role in the synthesis of radiochemicals makes it valuable for medical imaging applications.

Industry: It is used in catalytic oxidation processes to optimize chemical reactions and improve yields.

Mechanism of Action

The mechanism of action of diphenyl sulfoxide in oxidation reactions involves the formation of sulfoxide radicals. For example, in the photochemical aerobic oxidation of sulfides to sulfoxides, the reaction proceeds through the generation of sulfide radical cations, which then react with superoxide radical ions to form the desired sulfoxide . This mechanism highlights the importance of radical intermediates and the role of light in driving the reaction.

Comparison with Similar Compounds

Diphenyl sulfide: The precursor to diphenyl sulfoxide, which can be oxidized to form the sulfoxide.

Diphenyl sulfone: The product of further oxidation of this compound.

Methyl phenyl sulfoxide: A related sulfoxide with a methyl group instead of a second phenyl group.

Dimethyl sulfoxide: A widely used solvent with two methyl groups instead of phenyl groups.

Uniqueness: this compound is unique due to its specific structure, which allows it to participate in a variety of chemical reactions and serve as a versatile intermediate in organic synthesis. Its ability to undergo both oxidation and reduction reactions makes it a valuable compound in both laboratory and industrial settings .

Biological Activity

Diphenyl sulfoxide (DPSO) is an organosulfur compound with significant biological activity and applications in various fields, including medicinal chemistry, catalysis, and materials science. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

This compound has the molecular formula and is characterized by a sulfur atom bonded to two phenyl groups and an oxygen atom. Its structural formula can be represented as follows:

where "Ph" denotes the phenyl group. The compound exhibits a melting point of approximately 69-71 °C and a boiling point of 206-208 °C at reduced pressure .

1. Reactivity and Catalysis

This compound has been shown to participate in various catalytic reactions. For instance, it can activate glycosyl donors in glycosylation reactions when mediated by triflic anhydride. This activation allows for efficient synthesis of complex carbohydrates, which are crucial in drug development .

2. Oxidation Reactions

DPSO can also act as an oxidizing agent in the conversion of diphenyl sulfide to this compound and sulfone. Research indicates that titanium dioxide (TiO₂) doped with metals like vanadium enhances the photocatalytic oxidation efficiency under UV light, showcasing DPSO's role in environmental applications .

Medicinal Chemistry

This compound has been explored for its potential therapeutic effects. It has been noted for its ability to enhance drug solubility and bioavailability, making it a valuable additive in pharmaceutical formulations. In particular:

- Radiochemical Applications : DPSO is used in synthesizing radiochemicals for medical imaging, facilitating rapid production methods that are essential for diagnostic procedures .

- Antimicrobial Activity : Studies have indicated that this compound exhibits antimicrobial properties against various bacterial strains, although the exact mechanisms remain under investigation.

Case Study 1: Glycosylation Reactions

In a study focusing on the activation of glycosyl donors, this compound was reacted with triflic anhydride to produce highly reactive intermediates. This process demonstrated a significant increase in the efficiency of glycosylation reactions, highlighting DPSO's role as a catalyst in carbohydrate chemistry .

Case Study 2: Environmental Chemistry

A study investigated the photocatalytic oxidation of diphenyl sulfide using TiO₂ doped with vanadium, zinc, and tin. The results indicated that DPSO was effectively generated through this process, suggesting its utility in environmental remediation strategies aimed at reducing sulfur compounds from industrial waste .

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | |

| Melting Point | 69-71 °C |

| Boiling Point | 206-208 °C (at 13 mmHg) |

| Solubility | Soluble in organic solvents |

| Reaction Type | Catalyst | Yield (%) |

|---|---|---|

| Glycosylation | Triflic Anhydride + DPSO | Up to 92% incorporation |

| Photocatalytic Oxidation | TiO₂ (V-doped) | Significant improvement |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for diphenyl sulfoxide, and how do reaction conditions influence yield and purity?

this compound is typically synthesized via two primary routes: (1) oxidation of diphenyl sulfide using hydrogen peroxide (H₂O₂) with TiO₂-based catalysts, and (2) dehydrative sialylation using triflic anhydride and this compound in dichloromethane. Reaction conditions critically impact outcomes. For example, TiO₂ polymorphs doped with vanadium (V-TiO₂) under light irradiation enhance diphenyl sulfide conversion but reduce selectivity for sulfoxide due to over-oxidation to sulfone . In glycosidation, the use of hindered amine auxiliaries and controlled stoichiometry of this compound improves α-stereoselectivity and yield (>90%) . Solvent choice (e.g., dichloromethane vs. acetonitrile) and reaction time also modulate purity, as prolonged durations in polar solvents may favor side reactions .

Q. How can researchers optimize the oxidation of diphenyl sulfide to this compound while minimizing over-oxidation to sulfone?

Optimization requires balancing conversion efficiency and selectivity. Key parameters include:

- Catalyst design : V-TiO₂ under light achieves ~80% conversion in 3 hours but reduces sulfoxide selectivity to ~60% due to competing sulfone formation. Dark conditions with the same catalyst yield lower conversion (~30%) but higher selectivity (~85%) .

- Oxidant control : Limiting H₂O₂ concentration and employing stepwise addition can suppress over-oxidation .

- Reaction monitoring : Real-time tracking via TLC (using ethyl acetate/n-hexane eluent, Rf = 0.34 for sulfoxide vs. 0.52 for sulfide) or GC-MS ensures timely termination .

Advanced Research Questions

Q. What mechanistic insights explain the role of this compound in stereoselective glycosylation reactions?

this compound acts as a sulfinylating agent in glycosylation, where triflic anhydride activates the donor glycoside to form a reactive triflate intermediate. The sulfoxide’s electrophilic sulfur center facilitates nucleophilic attack by the acceptor, while steric hindrance from C-4-aminated sialyl donors enforces α-stereoselectivity. Computational studies suggest that transition-state stabilization by the sulfoxide’s lone electron pairs enhances regioselectivity (>90% α-product) .

Q. How do dielectric properties of this compound inform its utility in energy-related materials science?

this compound exhibits a dielectric constant (ε') intermediate between diphenyl sulfide (ε' = 0.34) and sulfone (ε' = 1.24), making it a model compound for studying sulfur-rich coal matrices. Its polar sulfinyl group enhances charge distribution in coal macromolecules, which correlates with improved dielectric loss tangents in high-voltage insulation materials . Applications include designing organic semiconductors and sulfur-doped carbon composites for battery electrodes .

Q. What analytical techniques are recommended for distinguishing this compound from related sulfur-containing compounds in complex mixtures?

- Chromatography : GC with flame ionization detection (FID) using a DB-5 column resolves sulfoxide (retention time ~12.3 min) from sulfide (~10.1 min) and sulfone (~14.8 min) .

- Spectroscopy : ¹H NMR shows distinct deshielded sulfinyl proton signals at δ 2.8–3.1 ppm, while ¹³C NMR identifies the sulfoxide’s sulfur-bound carbon at δ 45–50 ppm .

- TLC : Ethyl acetate/n-hexane (1:3) eluent yields Rf = 0.34 for sulfoxide vs. 0.52 for sulfide .

Q. How can microreactor technology improve the scalability of this compound-mediated catalytic oxidations?

Continuous-flow microreactors enhance mass/heat transfer, enabling precise control of exothermic oxidation steps. For example, segmented flow regimes with Cu catalysts achieve 95% sulfoxide yield in <30 minutes by minimizing hot-spot formation and optimizing O₂ diffusion . Computational fluid dynamics (CFD) modeling further refines reactor design to balance residence time and selectivity .

Q. Methodological Guidelines

Q. What safety protocols are critical when handling this compound in laboratory settings?

- PPE : Use N95 respirators, nitrile gloves, and safety goggles to avoid inhalation/contact .

- Ventilation : Perform reactions in fume hoods rated for volatile sulfur compounds .

- Waste disposal : Neutralize residual sulfoxide with 10% sodium bicarbonate before aqueous disposal .

Q. How can contradictions in catalytic performance data (e.g., light vs. dark conditions) be resolved during experimental design?

Systematic factorial analysis (e.g., Response Surface Methodology) isolates variables like light intensity, catalyst loading, and H₂O₂ concentration. For instance, DOE studies reveal that V-TiO₂’s photoactivity dominates under UV light, whereas dark reactions favor thermodynamic control . Replicating conditions from peer studies (e.g., Mikrut et al., 2022) ensures comparability .

Properties

IUPAC Name |

benzenesulfinylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10OS/c13-14(11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJHHIJFTHRNPIK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0022141 | |

| Record name | Phenyl sulfoxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0022141 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White to cream crystalline powder; [Alfa Aesar MSDS] | |

| Record name | Diphenyl sulfoxide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20637 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.0000362 [mmHg] | |

| Record name | Diphenyl sulfoxide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20637 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

945-51-7 | |

| Record name | Diphenyl sulfoxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=945-51-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diphenyl sulfoxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000945517 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Diphenyl sulfoxide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6779 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzene, 1,1'-sulfinylbis- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Phenyl sulfoxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0022141 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diphenyl sulphoxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.196 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PHENYL SULFOXIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4V290005U9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.